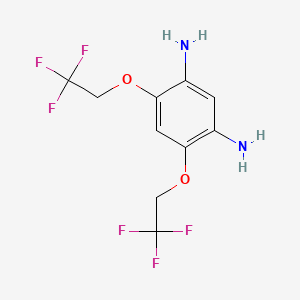![molecular formula C19H22O5 B5521230 isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5521230.png)
isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals characterized by their chromene backbone, which is a common feature in various organic compounds with significant biological and chemical properties. While the specific compound "isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate" has not been extensively studied, related compounds provide insights into its potential characteristics and behaviors.
Synthesis Analysis
The synthesis of related chromene derivatives typically involves cyclization reactions and the use of specific reagents to introduce the isopropyl and acetate groups. For example, the cyclization of α,α'-bis(substituted-benzylidene)cyclohexanones with 4-hydroxycoumarin under reflux conditions in acetic acid has been reported to yield chromeno[4,3-b]chromen-6-ones derivatives, which share a structural resemblance with the target compound (Mahdavinia & Peikarporsan, 2013).
Molecular Structure Analysis
Single crystal X-ray analysis has played a crucial role in determining the molecular structure of chromene derivatives, providing insights into their crystallographic characteristics, such as space groups, atom positions, and intermolecular interactions. These analyses reveal the complex networks of hydrogen bonding and other non-covalent interactions stabilizing the crystal structure of chromene compounds (Srinivasan et al., 2012).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including nucleophilic substitutions and Michael addition reactions, which can be utilized to introduce functional groups or modify the compound's structure. These reactions are critical for the synthesis of novel compounds with potential biological activities or for further structural modifications (Shaterian & Oveisi, 2011).
科学的研究の応用
Protective Effects and Synthetic Applications
Cardioprotective Potential : A study explored the protective effects of (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide against cardiac remodeling and myocardial infarction in rats. This compound exhibited potent angiotensin-converting enzyme inhibition and significant improvement in cardiac function markers, suggesting its potential as an anticoagulant agent to prevent thrombosis in acute myocardial infarction (Khdhiri Emna et al., 2020).
Synthetic Reagents for Organic Synthesis : Isopropyl, ethyl, and methyl 2-(2-benzothiazolylsulfinyl)acetates have been identified as useful reagents for the sulfinyl-Knoevenagel reaction. These reactions yield 4-hydroxyalk-2-enoates, key structures in biologically active natural products and valuable building blocks for chiral compound synthesis (Zhenjun Du et al., 2012).
Chemoprotective Activity : The compound isopropyl-2-(1,3-dithietane-2-ylidene)-2[N-(4-methyl-2-thiazol+ ++-2-yl) carbamoyl]acetate (YH439) was investigated for its chemoprotective activity against the carcinogen benzo[a]pyrene. It demonstrated dose-dependent protection against DNA binding and mutagenesis, suggesting its potential as a chemopreventive agent (Y. Surh et al., 1996).
Crystal Structure Analysis and Antimicrobial Activity
Crystal Structure Analysis : The crystal structure of isomeric 2-(2,4,4-trimethyl-3,4-dihydro-2H-benzo[h]chromen-2-yl)-1-naphthyl acetate and its analogs have been characterized, providing insights into their molecular arrangements and interactions. This analysis is crucial for understanding the properties and reactivity of these compounds (B. R. Srinivasan et al., 2012).
Antimicrobial Potential : Novel N’-[(1)-ethylidene]-2-(6-methyl-2-oxo-2H-chromen-4-yl) acetohydrazide derivatives were synthesized and evaluated for their antimicrobial activity. Some of these compounds showed potential inhibition against various bacterial strains, indicating their relevance in developing new antimicrobial agents (A. Mishra et al., 2014).
Safety and Hazards
特性
IUPAC Name |
propan-2-yl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-11(2)23-17(20)10-22-16-9-8-14-13-6-4-5-7-15(13)19(21)24-18(14)12(16)3/h8-9,11H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSKYYMNZSSOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5521147.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5521156.png)
![N-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B5521162.png)
![2-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5521167.png)

![7-(4-chlorophenyl)[1,3]thiazolo[2,3-i]purine](/img/structure/B5521184.png)
![4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5521186.png)
![5-{[(4aS*,7aR*)-4-isobutyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-pyridinamine](/img/structure/B5521191.png)
![3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5521198.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5521227.png)

![N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B5521248.png)